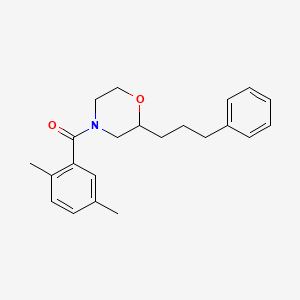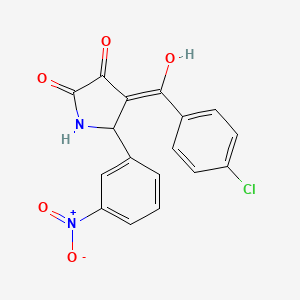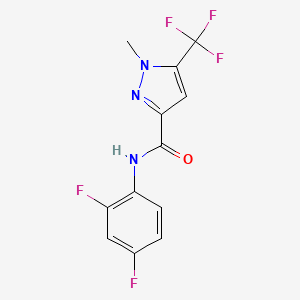
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine, also known as DPH, is a chemical compound that belongs to the family of morpholine derivatives. This compound has been extensively studied due to its potential applications in scientific research.
作用机制
The mechanism of action of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine is not fully understood. However, it has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. The binding of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to its anti-inflammatory effects. 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has also been shown to reduce the activity of nociceptive neurons, leading to its analgesic effects. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
实验室实验的优点和局限性
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which makes it a valuable tool to study the role of the sigma-1 receptor in various physiological and pathological processes. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has a long half-life, which allows for prolonged exposure to the sigma-1 receptor. However, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has several limitations for lab experiments. It has poor water solubility, which makes it difficult to administer in vivo. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.
未来方向
There are several future directions for the study of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine. One direction is to further elucidate the mechanism of action of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine at the molecular level. Another direction is to develop more potent and selective sigma-1 receptor agonists based on the structure of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine could be further studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine could be studied for its potential use as a tool to study the role of the sigma-1 receptor in various physiological and pathological processes.
合成方法
The synthesis of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethylbenzoyl chloride with 3-phenylpropanol in the presence of a base to form the intermediate 2-(3-phenylpropyl)benzoyl chloride. The second step involves the reaction of the intermediate with morpholine in the presence of a base to form 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine. The purity of 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine can be improved by recrystallization.
科学研究应用
4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-(2,5-dimethylbenzoyl)-2-(3-phenylpropyl)morpholine has been used as a tool to study the role of the sigma-1 receptor in various physiological and pathological processes.
属性
IUPAC Name |
(2,5-dimethylphenyl)-[2-(3-phenylpropyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-17-11-12-18(2)21(15-17)22(24)23-13-14-25-20(16-23)10-6-9-19-7-4-3-5-8-19/h3-5,7-8,11-12,15,20H,6,9-10,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGGNMJRUSXJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-methoxyphenyl)acetyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5440237.png)
![5-(1-pyrrolidinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5440245.png)
![7-{[1-(4-chlorophenyl)cyclohexyl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5440246.png)
![N-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5440256.png)
![1-(4-chlorophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5440264.png)
![N,N-dimethyl-1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}pyrrolidin-3-amine](/img/structure/B5440266.png)

![N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5440284.png)

![(4S)-4-(4-{[(2,4-dichlorobenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5440324.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)nicotinamide](/img/structure/B5440328.png)
![3,4,5-trimethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5440336.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-3-phenylbutanamide dihydrochloride](/img/structure/B5440340.png)
![N-{3-[(3S*,4R*)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B5440352.png)